molecular formula C27H36N4O6 B13119720 5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate

5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate

Cat. No.: B13119720
M. Wt: 512.6 g/mol
InChI Key: UBELOZMNEZKTBZ-UHFFFAOYSA-N
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Description

5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[4,3-C]pyridine core, a benzyl group, an ethyl group, and a tert-butoxycarbonyl-protected piperidine moiety

Chemical Reactions Analysis

Types of Reactions

5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain functional groups, such as the tert-butoxycarbonyl protecting group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, the tert-butoxycarbonyl group can be selectively cleaved under acidic conditions, revealing the active piperidine moiety, which can then interact with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tert-butoxycarbonyl-protected piperidine moiety, in particular, distinguishes it from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C27H36N4O6

Molecular Weight

512.6 g/mol

IUPAC Name

5-O-benzyl 3-O-ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H36N4O6/c1-5-35-24(32)23-21-17-30(25(33)36-18-19-9-7-6-8-10-19)16-13-22(21)31(28-23)20-11-14-29(15-12-20)26(34)37-27(2,3)4/h6-10,20H,5,11-18H2,1-4H3

InChI Key

UBELOZMNEZKTBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CN(CC2)C(=O)OCC3=CC=CC=C3)C4CCN(CC4)C(=O)OC(C)(C)C

Origin of Product

United States

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